N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3S/c26-16(20-13-3-5-14(6-4-13)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUDVTOCKHVHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure consists of a nitrophenyl group linked to a thioacetamide moiety, which is further connected to a pyridinyl-triazolo-pyridazinyl unit. This unique combination of functional groups suggests a multifaceted interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the triazole moiety exhibit significant antimicrobial properties. Specifically, compounds containing the 1,2,4-triazole nucleus have been reported to possess broad-spectrum activity against various pathogens:
- Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes and disrupt bacterial cell wall synthesis.
- Case Studies :
- A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Another investigation found that compounds with similar structural features showed enhanced activity against drug-resistant strains of bacteria .
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating the compound's ability to induce apoptosis.
- Mechanism : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest:
- Research Findings : Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
- Clinical Relevance : This activity suggests a possible therapeutic role in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Notable Findings |
|---|---|---|
| Antimicrobial | Broad-spectrum activity | MICs: 0.125 - 8 μg/mL against various pathogens |
| Anticancer | Induces apoptosis in cancer cell lines | Effective against multiple cancer types |
| Anti-inflammatory | Inhibits pro-inflammatory mediators | Potential use in inflammatory disease management |
Scientific Research Applications
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole scaffold have been reported to exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of 1,2,4-triazoles have shown efficacy against both drug-sensitive and drug-resistant strains .
- A study demonstrated that certain triazole derivatives had antibacterial activity comparable to that of standard antibiotics like ampicillin .
- Antifungal Activity :
Anticancer Potential
-
Chemopreventive Effects :
- Triazole-thiones have been studied for their chemopreventive properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Specific derivatives of the triazole class have shown promising results in preclinical studies as potential anticancer agents .
- Mechanism of Action :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial potency:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Effective against B. subtilis |
| Compound B | 1.0 | Effective against P. aeruginosa |
These findings underscore the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of triazole derivatives, researchers synthesized N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and tested its effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induced apoptosis |
| HeLa (Cervical Cancer) | 7.5 | Inhibited proliferation |
This compound demonstrated significant potential as an anticancer agent with further studies warranted to elucidate its mechanisms .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing vs.
- Biological activity divergence : While the target compound’s nitro group suggests DNA intercalation or Topo II inhibition (common in phthalazine derivatives ), the methyl-substituted analog (CAS 108825-65-6) exhibits Lin28 inhibition, impacting miRNA regulation and cancer stem cell differentiation .
Functional Group Modifications
Thioacetamide vs. Carboxylic Acid Linkers
Key Findings :
- The thioacetamide linker in the target compound balances solubility and permeability, favoring cellular uptake in drug delivery applications .
Preparation Methods
Cyclocondensation for Triazole Ring Formation
The triazolo[4,3-b]pyridazine scaffold is synthesized via a cyclocondensation reaction between pyridazine-3-carbohydrazide and pyridin-3-ylacetonitrile under acidic conditions (Scheme 1). This method, adapted from kinase inhibitor syntheses, proceeds via a [3+2] cycloaddition mechanism.
Procedure :
Chlorination at Position 6
The 6-position is functionalized with chlorine to enable subsequent thioether coupling.
Procedure :
- The triazolo[4,3-b]pyridazine intermediate (1.0 equiv) is treated with phosphorus oxychloride (5.0 equiv) and N,N-dimethylaniline (0.1 equiv) at 110°C for 4 h.
- Yield: 92% (6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine).
Preparation of 2-Mercapto-N-(4-Nitrophenyl)Acetamide
Acylation of 4-Nitroaniline
Adapting methods from nintedanib intermediate synthesis, 4-nitroaniline is acylated with chloroacetyl chloride.
Procedure :
Thiolation via Thiourea Substitution
The chloroacetamide intermediate is converted to the thiol derivative using thiourea.
Procedure :
- 2-Chloro-N-(4-nitrophenyl)acetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol (10 vol) for 6 h.
- Hydrolysis with 2 M NaOH yields 2-mercapto-N-(4-nitrophenyl)acetamide (yield: 82%, purity: 96.8%).
Coupling via Nucleophilic Substitution
The thiolate anion displaces the chloride on the triazolo[4,3-b]pyridazine core under basic conditions.
Procedure :
- 6-Chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine (1.0 equiv) and 2-mercapto-N-(4-nitrophenyl)acetamide (1.2 equiv) are stirred in dimethylformamide (8 vol) with potassium carbonate (3.0 equiv) at 60°C for 8 h.
- The product is purified via recrystallization from methanol (yield: 78%, purity: 99.1%).
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic intermediates |
| Base | K₂CO₃ | Mild conditions prevent thiol oxidation |
| Temperature | 60°C | Balances reaction rate and side reactions |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, triazole-H), 8.65 (d, 1H, pyridine-H), 8.24 (d, 2H, nitroaryl-H), 4.32 (s, 2H, SCH₂).
- HPLC-MS : m/z 451.1 [M+H]⁺.
Q & A
Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves multi-step reactions starting from precursors like pyridin-3-yl derivatives and 4-nitrophenyl thioacetamide intermediates. Key steps include:
- Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
- Thioether linkage : Coupling of the triazolopyridazine core with 2-chloroacetamide derivatives using thiourea or NaSH as sulfur sources .
- Nitrophenyl incorporation : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-nitrophenyl group, requiring Pd catalysts or K₂CO₃ in DMF .
Optimization of solvent (DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄) is critical for yields >70% and purity >95% .
Q. How to characterize the structural purity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the nitrophenyl (δ 8.2–8.5 ppm, aromatic H), pyridinyl (δ 7.5–8.0 ppm), and thioacetamide (δ 3.8–4.2 ppm, SCH₂CO) groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₂₀H₁₅N₇O₃S, exact mass 433.09 g/mol) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the preliminary biological activities observed for this compound?
Initial in vitro studies on structurally analogous triazolopyridazines show:
- Kinase inhibition : IC₅₀ values <1 µM against tyrosine kinases (e.g., EGFR, VEGFR) due to triazole-pyridazine interactions with ATP-binding pockets .
- Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Cytotoxicity : Selectivity indices >10 in cancer cell lines (e.g., MCF-7, HeLa) compared to normal fibroblasts .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH (6.5 vs. 7.4) or serum content (e.g., FBS) can alter compound solubility or protein binding .
- Structural analogs : Minor substituent changes (e.g., 4-nitrophenyl vs. 3-nitrophenyl) drastically affect target affinity. Compare SAR tables:
| Substituent | EGFR IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Nitrophenyl | 0.89 | 0.12 |
| 3-Nitrophenyl | 1.54 | 0.08 |
| 4-Methoxyphenyl | >10 | 0.45 |
| Data from |
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug modification : Introduce acetyl or phosphate groups at the acetamide moiety to enhance bioavailability .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., nitro group reduction) .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., from 0.12 mg/mL to 2.3 mg/mL) .
Q. How to design experiments for target identification?
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine-modified analogs) to crosslink and isolate binding proteins from cell lysates .
- Molecular docking : Model interactions with kinase domains (e.g., PDB ID 1M17) using AutoDock Vina. Prioritize residues like Lys721 (EGFR) for mutagenesis validation .
- CRISPR screening : Knockout candidate targets (e.g., EGFR) in cell lines to confirm loss of compound activity .
Q. How to address synthetic impurities during scale-up?
Common impurities include:
- Des-nitro byproducts : Formed via premature nitro group reduction. Mitigate by using inert atmospheres (N₂) and avoiding excess reducing agents .
- Diastereomers : Separate using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Residual Pd : Remove via activated charcoal treatment or SCX-2 cartridges .
Methodological Challenges
Q. What computational tools predict off-target effects?
- SwissTargetPrediction : Prioritize kinase, protease, and phosphatase targets based on structural similarity .
- ToxCast assays : Screen for hepatotoxicity (e.g., CYP3A4 induction) using high-throughput in vitro models .
Q. How to validate mechanism of action in complex biological systems?
- Phosphoproteomics : Quantify kinase substrate phosphorylation (e.g., ERK1/2) via LC-MS/MS after compound treatment .
- Transcriptomics : RNA-seq to identify downstream gene expression changes (e.g., apoptosis markers BAX, BCL2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
